

TBI-166: Preclinical Dosage, Administration, and Experimental Protocols

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Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959

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Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview of the preclinical dosage, administration, and key experimental protocols for **TBI-166**, a promising anti-tuberculosis drug candidate. This document is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of **TBI-166**.

TBI-166, a riminophenazine analog, has demonstrated potent activity against *Mycobacterium tuberculosis* in various preclinical models. It is being developed as a potential alternative to clofazimine with a reduced potential for skin discoloration[1][2]. This document summarizes the key findings from preclinical studies and provides detailed protocols for its administration and evaluation.

Data Presentation

Table 1: TBI-166 Dosage and Administration in Murine Tuberculosis Models

Animal Model	Dosage Range	Administration Route	Dosing Frequency	Treatment Duration	Key Findings	Reference(s)
BALB/c Mice (Acute Infection)	10 - 80 mg/kg	Oral Gavage	Once daily	20 days	Dose-dependent antituberculosis activity.	[1][3]
BALB/c Mice (Chronic Infection)	10 - 80 mg/kg	Oral Gavage	Once daily	2, 4, and 8 weeks	Time-dependent killing of M. tuberculosis.	[1][3]
BALB/c and C3HeB/Fe JNju Mice	20 mg/kg	Oral Gavage	Daily, Thrice Weekly (TIW), Twice Weekly (BIW)	12 weeks (after a 2-week daily loading dose)	Once-daily administration was more efficacious than intermittent dosing.	[4][5][6][7][8]

Table 2: TBI-166 in Combination Therapy in Murine Tuberculosis Models

Animal Model	TBI-166 Dosage	Combination Drugs and Dosages	Administration Route	Treatment Duration	Key Findings	Reference(s)
BALB/c Mice	20 mg/kg	Bedaquiline (BDQ) (25 mg/kg), Pyrazinamide (PZA) (150 mg/kg)	Oral	4 and 8 weeks	The TBI-166+BDQ+PZA regimen had similar or stronger activity compared to the BPAL regimen and resulted in a high rate of relapse-free cure.	[6][9][10]
C3HeB/FeJ Mice	20 mg/kg	Bedaquiline (BDQ) (25 mg/kg), Pyrazinamide (PZA) (150 mg/kg)	Oral	4 and 8 weeks	Lungs of mice were culture-negative at 4 weeks, with no relapses at 8 weeks of treatment.	[9][10]
BALB/c Mice	20 mg/kg	Bedaquiline (BDQ) (25 mg/kg), Linezolid (LZD) (100 mg/kg)	Oral	4 and 8 weeks	TBI-166+BDQ+LZD was the most effective TBI-166-containing	[7]

regimen in
this study.

Table 3: Pharmacokinetic and Toxicological Profile of TBI-166

Parameter	Value	Species	Notes	Reference(s)
Half-life ($t_{1/2}$)	41.25 hours	Mice	Shorter half-life compared to clofazimine (65.38 h).	[1][11]
Tissue Accumulation	High	Mice	Accumulates in tissues, but causes less skin discoloration than clofazimine.	[1][11]
Acute Oral LD50	> 3,000 mg/kg	Mice	Well-tolerated at high single doses.	[1]

Experimental Protocols

Protocol 1: Preparation and Administration of TBI-166 for Oral Gavage in Mice

1. Materials:

- **TBI-166** powder
- 0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water
- Sterile water
- Weighing scale

- Spatula
- Mortar and pestle (optional, for fine powder)
- Magnetic stirrer and stir bar
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
- Syringes (1 mL)

2. Preparation of **TBI-166** Suspension:

- Calculate the required amount of **TBI-166** based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice to be dosed.
- Weigh the calculated amount of **TBI-166** powder accurately.
- Prepare a 0.5% (w/v) solution of CMC in sterile water. This often serves as the vehicle.
- Levigate the **TBI-166** powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar.
- Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously stirring to ensure a homogenous suspension. A magnetic stirrer can be used for this purpose.
- Prepare the suspension fresh daily before administration.

3. Oral Gavage Administration:

- Gently restrain the mouse.
- Measure the correct volume of the **TBI-166** suspension into a syringe fitted with an oral gavage needle. The volume is typically 0.1 to 0.2 mL for an adult mouse.
- Insert the gavage needle gently into the esophagus and deliver the suspension into the stomach.

- Observe the animal for a short period after administration to ensure no adverse effects.

Protocol 2: Murine Aerosol Infection Model with *Mycobacterium tuberculosis*

1. Materials:

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC or OADC, and 0.05% Tween 80
- Aerosol exposure system (e.g., Glas-Col inhalation exposure system)
- BALB/c or C3HeB/FeJ mice
- Sterile saline

2. Preparation of Bacterial Inoculum:

- Grow *M. tuberculosis* H37Rv in 7H9 broth to mid-log phase.
- Harvest the bacteria by centrifugation and resuspend the pellet in sterile saline.
- Adjust the bacterial suspension to the desired concentration (e.g., 1×10^6 to 5×10^6 CFU/mL) to achieve a target deposition of 50-200 bacilli in the lungs of each mouse.

3. Aerosol Infection Procedure:

- Place the mice in the exposure chamber of the aerosol generation system.
- Nebulize the bacterial suspension for a predetermined time to deliver the target dose.
- After exposure, hold the animals in the chamber for a short period to allow for the settling of aerosols before returning them to their cages.
- On the day after infection, sacrifice a small cohort of mice (3-5) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

Protocol 3: Assessment of Bactericidal Activity (Colony Forming Unit Enumeration)

1. Materials:

- Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
- Tissue homogenizer
- Middlebrook 7H11 agar plates supplemented with 10% OADC
- Sterile dilution tubes
- Incubator at 37°C

2. Procedure:

- At selected time points during the treatment, humanely euthanize the mice.
- Aseptically remove the lungs and/or spleen.
- Homogenize the organs in a known volume of sterile PBS containing 0.05% Tween 80.
- Prepare serial 10-fold dilutions of the tissue homogenates in sterile PBS.
- Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies on the plates and calculate the number of CFU per organ.
- The bactericidal activity is determined by the reduction in the log₁₀ CFU counts in the organs of treated mice compared to untreated controls.

Protocol 4: Acute Oral Toxicity Study (Up-and-Down Procedure)

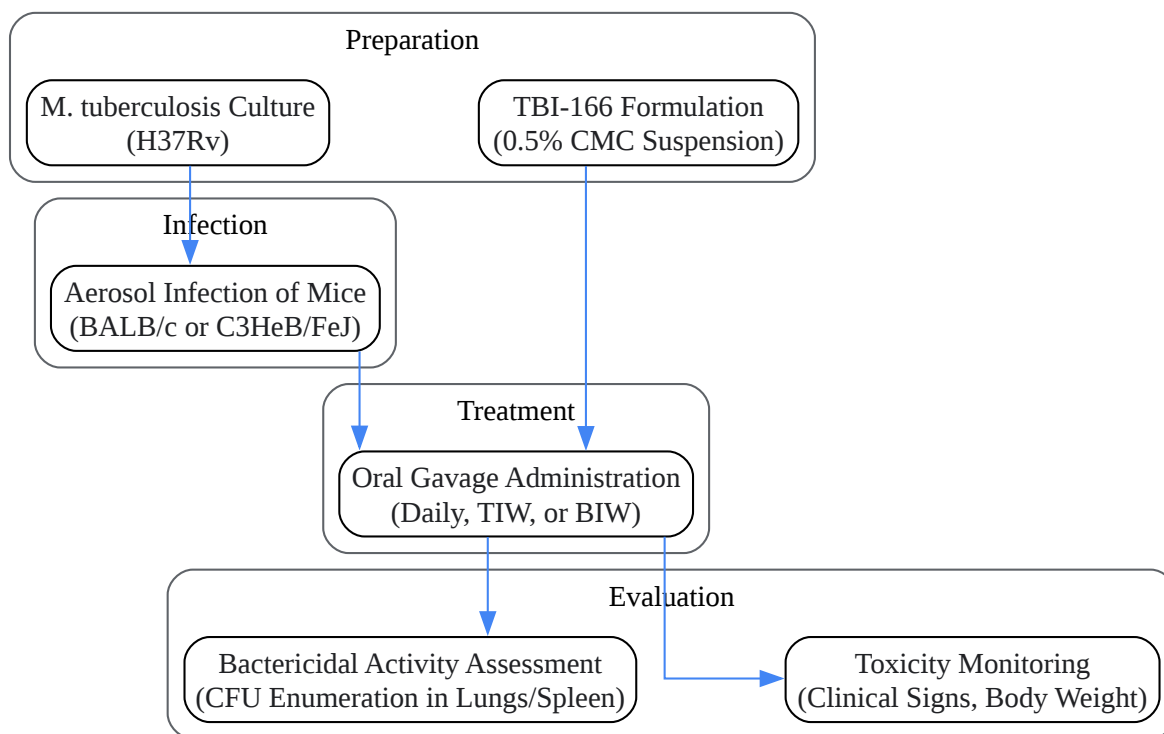
1. Materials:

- **TBI-166**
- Vehicle (e.g., 0.5% CMC)
- Female mice (nulliparous and non-pregnant)
- Oral gavage needles and syringes
- Observation cages

2. Procedure:

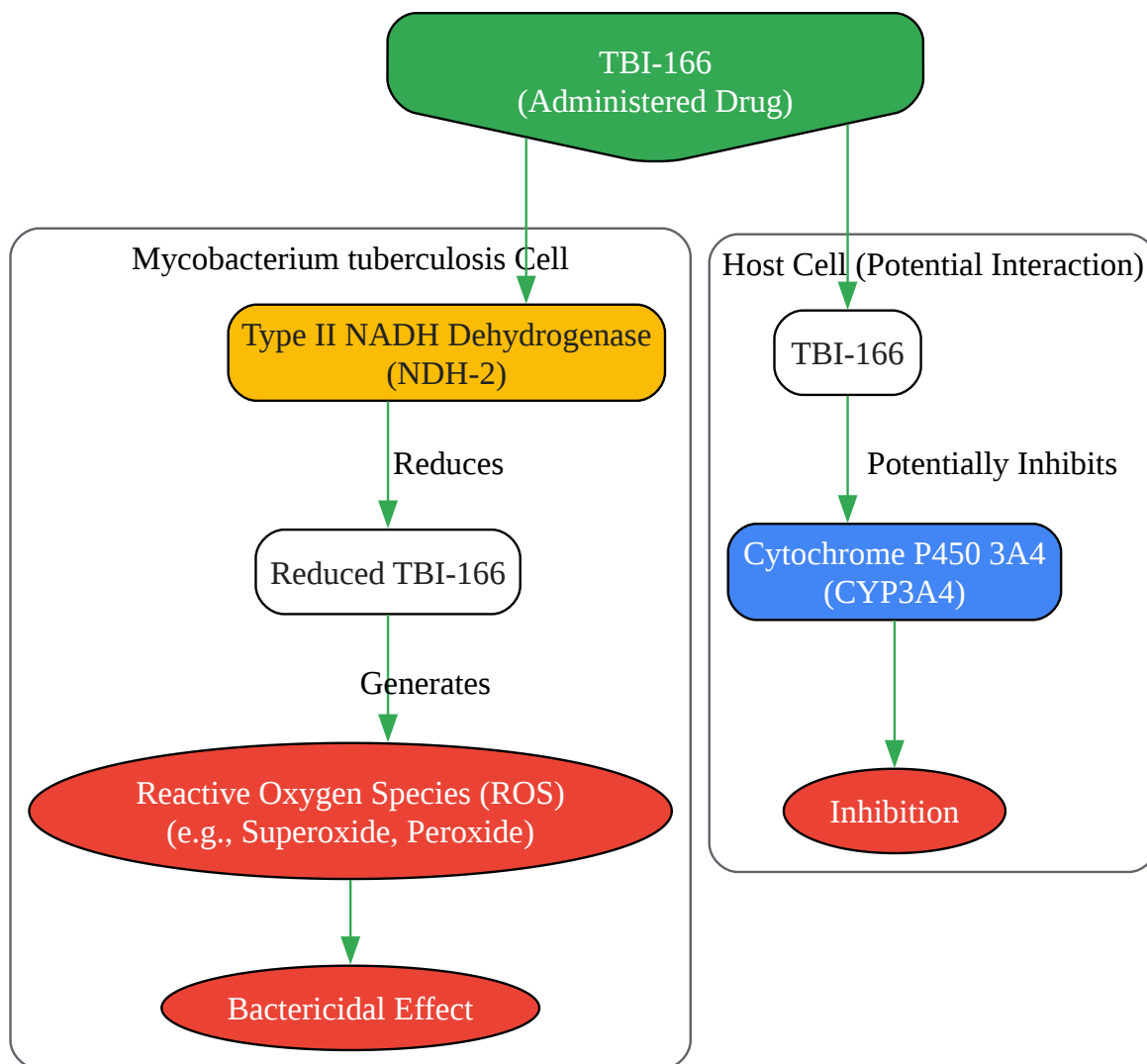
- Fast the animals overnight before dosing.
- Administer a single oral dose of **TBI-166** to one animal at the starting dose level (e.g., a dose estimated to be just below the expected LD50). A starting dose of 2000 mg/kg can be considered based on the available data.
- Observe the animal for signs of toxicity and mortality for up to 14 days.
- If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
- If the animal dies, the next animal is dosed at a lower dose level.
- This sequential dosing and observation are continued until the stopping criteria are met (e.g., a number of reversals in outcome have occurred).
- The LD50 is then calculated using the maximum likelihood method.
- Throughout the study, record clinical signs, body weight changes, and any observed abnormalities.
- At the end of the observation period, conduct a gross necropsy on all animals.

Mandatory Visualizations



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Caption: Experimental Workflow for Preclinical Evaluation of **TBI-166**.



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Caption: Proposed Mechanism of Action of **TBI-166**.

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